![molecular formula C11H14BrN B2864383 4-(4-Bromophenyl)-2-methylpyrrolidine CAS No. 1344259-71-7](/img/structure/B2864383.png)
4-(4-Bromophenyl)-2-methylpyrrolidine
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Overview
Description
4-(4-Bromophenyl)-2-methylpyrrolidine, also known as 4-Bromo-α-methylphenylpyrrolidine, is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Anti-Alzheimer Agent
The compound has been studied for its potential use as a multifactorial agent in the treatment of Alzheimer’s disease (AD). In one study, derivatives of 4’4 Bromophenyl 4’Piperidinol were synthesized and evaluated for their activity against acetylcholinesterase (AChE), a key enzyme involved in AD . Among all the analogues, AB11 and AB14 showed the best activity against AChE .
Antioxidant Agent
The same study also evaluated the antioxidant potential of these derivatives. Both AB11 and AB14 acted as good antioxidant agents . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can contribute to aging and various diseases.
Inhibition of Amyloid Beta (Aβ)
AB11, one of the derivatives, displayed moderate inhibition of amyloid beta (Aβ) . Aβ is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer patients.
Inhibition of Monoamine Oxidase-B (MAO-B)
Both AB11 and AB14 were found selective against monoamine oxidase-B (MAO-B) with IC50 values of 866 μM and 763 μM, respectively . MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain and is a target for treatment of neurodegenerative diseases like Parkinson’s disease.
Antimicrobial Agent
Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized and tested for antimicrobial action against bacterial and fungal strains . These compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Effect
The same compounds were also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can facilitate the coupling of organic substrates through a series of chemical reactions, leading to the formation of new chemical compounds .
Biochemical Pathways
Related compounds have been shown to affect the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting neural pulses’ transmission to post cholinergic synapsis .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEQAQWNRALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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